2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 76895-80-2
VCID: VC21192315
InChI: InChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F
Molecular Formula: C15H10ClFN2O4
Molecular Weight: 336.7 g/mol

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide

CAS No.: 76895-80-2

Cat. No.: VC21192315

Molecular Formula: C15H10ClFN2O4

Molecular Weight: 336.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide - 76895-80-2

Specification

CAS No. 76895-80-2
Molecular Formula C15H10ClFN2O4
Molecular Weight 336.7 g/mol
IUPAC Name 2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
Standard InChI InChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
Standard InChI Key LYLZQAVKMNBHEG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F

Introduction

Chemical Structure and Properties

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is an organic compound characterized by a complex structure containing multiple functional groups. The molecular structure includes a chloroacetamide group attached to a nitrophenyl ring, which is further connected to a 2-fluorobenzoyl moiety. This arrangement of functional groups contributes to its unique chemical behavior and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide are summarized in Table 1 below:

PropertyValue
CAS Number76895-80-2
Molecular FormulaC15H10ClFN2O4
Molecular Weight336.7 g/mol
IUPAC Name2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
AppearancePale Yellow Solid
SolubilityAcetone, Chloroform, Methanol
InChIInChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
InChIKeyLYLZQAVKMNBHEG-UHFFFAOYSA-N

The compound's structure features several key functional groups that influence its reactivity and potential applications. The chloroacetamide group provides a reactive site for nucleophilic substitution reactions, while the nitro group can undergo reduction reactions. The 2-fluorobenzoyl moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide involves multiple steps and specific reaction conditions to ensure high purity and yield. Understanding these synthetic routes is essential for researchers working with this compound.

Synthetic Routes and Reaction Conditions

The synthesis typically follows a multi-step process that can be summarized as follows:

  • Selection of Starting Materials: The synthesis begins with appropriate starting materials, including 2-fluorobenzoyl chloride and suitable nitroaniline derivatives.

  • Acylation Reaction: 2-fluorobenzoyl chloride reacts with the nitroaniline derivative in the presence of a base (e.g., pyridine) to form an intermediate compound.

  • Chloroacetylation: The intermediate undergoes reaction with chloroacetyl chloride to introduce the chloroacetamide group, resulting in the formation of the target compound.

The reaction conditions, including temperature, solvent choice, and reaction time, must be carefully controlled to maximize yield and minimize side products. Purification typically involves recrystallization or column chromatography techniques.

Industrial Production Methods

For larger-scale production, optimized reaction conditions and equipment are essential. Industrial methods may employ:

  • Continuous flow reactors for better temperature control and mixing

  • Automated systems for precise reagent addition and reaction monitoring

  • Specialized purification techniques for bulk material handling

  • Quality control protocols to ensure consistent product specifications

These industrial approaches aim to improve efficiency, reduce waste, and maintain high product quality while scaling up the synthesis process.

Chemical Reactivity

The chemical reactivity of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is determined by its multiple functional groups, each capable of participating in different types of reactions.

Types of Reactions

The compound undergoes several significant reaction types:

Substitution Reactions: The chloro group in the chloroacetamide moiety is susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, or alcohols, leading to new derivatives with modified properties.

Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents, including hydrogen gas with palladium catalysts or other selective reducing agents. This transformation significantly alters the electronic properties of the molecule.

Hydrolysis Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acid and amine products. This reaction is particularly relevant in metabolic studies and degradation pathways.

Common Reagents and Conditions

Various reagents and conditions are employed for the chemical transformations of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide:

  • For Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, DMF), and bases (triethylamine, potassium carbonate)

  • For Reduction Reactions: Reducing agents (hydrogen gas, palladium on carbon), solvents (ethanol, methanol, THF)

  • For Hydrolysis Reactions: Acids (hydrochloric acid, sulfuric acid) or bases (sodium hydroxide, potassium hydroxide), water or aqueous mixtures

The selection of specific reagents and conditions depends on the desired selectivity, yield, and compatibility with other functional groups present in the molecule.

Biological Activity

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide demonstrates several important biological activities that make it relevant to pharmaceutical research and development.

Pharmacological Properties

Research findings indicate that 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide and structurally related compounds exhibit multiple pharmacological effects:

  • Anti-inflammatory Activity: The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.

  • Anticonvulsant Properties: As an intermediate in the synthesis of Flunitrazepam-related compounds, it shares structural features with molecules known to possess anticonvulsant activity .

  • Anxiolytic Effects: The structural similarity to benzodiazepine precursors suggests potential anxiolytic properties, though direct evidence for this compound specifically is limited.

Structure-Activity Relationship

The biological activity of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is closely related to its structural features:

  • The 2-fluorobenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration

  • The nitro group influences electronic distribution and receptor interactions

  • The chloroacetamide moiety serves as a reactive site for interactions with biological targets

These structure-activity relationships provide valuable insights for medicinal chemists seeking to develop related compounds with enhanced biological activities or reduced side effects.

Case Studies

Case Study 1: Anticonvulsant Activity

Studies have investigated the anticonvulsant potential of compounds derived from or related to 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide. The research highlighted efficacy in reducing seizure frequency and duration compared to control groups, suggesting a promising avenue for further development of anticonvulsant medications.

Case Study 2: Anti-inflammatory Effects

Additional research has explored the anti-inflammatory properties of this compound and its derivatives. These studies suggest mechanisms involving the inhibition of inflammatory pathways, potentially offering alternatives to existing anti-inflammatory drugs.

Applications in Scientific Research

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide serves multiple important functions in scientific research across various disciplines.

Medicinal Chemistry Applications

In medicinal chemistry, this compound plays a crucial role as an intermediate in drug development:

  • Benzodiazepine Synthesis: It serves as a key intermediate in the synthesis of Flunitrazepam and related benzodiazepine compounds, which are important in treating anxiety, insomnia, and seizure disorders .

  • Drug Development Pipeline: The compound provides a versatile scaffold for creating libraries of potential drug candidates through modification of its reactive sites.

  • Structure-Activity Relationship Studies: Researchers use this compound to explore how structural modifications affect biological activity, guiding the design of more effective pharmaceuticals.

Chemical Synthesis Applications

Beyond medicinal chemistry, the compound has value in broader chemical synthesis applications:

  • Building Block: It functions as a versatile building block for constructing more complex organic molecules with specific functionalities.

  • Methodology Development: The compound serves as a model substrate for developing new synthetic methodologies and reaction conditions.

  • Material Science: Its unique chemical properties make it useful in the development of materials with specific functionalities, particularly those requiring precise spatial arrangements of functional groups.

Comparison with Similar Compounds

Understanding how 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide compares to structurally related compounds provides valuable context for its applications and properties.

Structurally Related Compounds

Several compounds share structural similarities with 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide:

  • 2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide: Contains a chloro substituent instead of a nitro group on the phenyl ring .

  • N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: Features a chloro-substituted benzoyl group instead of a fluoro-substituted one .

  • 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: Contains a chloro group on the benzoyl moiety rather than a fluoro group .

These variations in substitution patterns lead to differences in physical properties, chemical reactivity, and biological activities.

Comparative Analysis

Table 2 presents a comparative analysis of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide and related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamideC15H10ClFN2O4336.776895-80-2Contains 2-fluoro substituent on benzoyl group
2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamideC15H10Cl2FNO2326.152836-40-0Contains 4-chloro instead of 4-nitro group
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamideC15H11ClN2O4318.71631861-76-2Contains chloro instead of fluoro on benzoyl group; no chloro on acetamide
2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamideC15H10Cl2N2O4353.2180854-85-7Contains chloro instead of fluoro on benzoyl group

The variation in functional groups across these related compounds results in differences in:

  • Lipophilicity and solubility profiles

  • Chemical reactivity and stability

  • Binding affinity to biological targets

  • Pharmacokinetic properties

These differences are exploited in structure-activity relationship studies to optimize compounds for specific applications.

Future Research Directions

Research on 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide continues to evolve, with several promising directions for future investigation.

Synthetic Methodology Development

Future research may focus on developing more efficient and environmentally friendly synthetic routes for 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide, including:

  • Exploration of green chemistry approaches with reduced solvent use

  • Catalytic methods that enhance selectivity and yield

  • Flow chemistry techniques for continuous production

These advancements would improve accessibility and reduce the environmental impact of producing this compound.

Medicinal Chemistry Applications

In the pharmaceutical domain, several research directions appear promising:

  • Development of novel benzodiazepine analogs with improved safety profiles

  • Investigation of additional biological targets beyond the traditional GABA receptors

  • Exploration of combination therapies leveraging the multiple pharmacological effects

These approaches could expand the therapeutic utility of compounds derived from this important intermediate.

Analytical Method Development

Advanced analytical techniques for characterizing 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide and monitoring its transformations represent another important research direction:

  • Development of specific HPLC and LC-MS methods for quantification

  • Application of advanced NMR techniques for structural confirmation

  • Computational modeling to predict properties and reactivity

Improved analytical methods would support both research and quality control applications for this compound.

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